![molecular formula C10H10N4O B1488709 3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 2097992-89-5](/img/structure/B1488709.png)
3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
The compound seems to be a derivative of benzo[d][1,2,3]triazin-4(3H)-one. Compounds with similar structures have been studied for their potential as anti-Alzheimer agents . They have been designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Synthesis Analysis
While specific synthesis methods for “3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one” are not available, similar compounds have been synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Scientific Research Applications
Synthesis of Antimicrobial Agents
- Novel annulated azaheterocycles like benzo[1,2,4]triazoloazepine and tetrahydronaphtho[1,2-e][1,2,4]triazine derivatives have been synthesized, showing antimicrobial activity against Gram-positive Staphylococcus aureus. These compounds may inhibit DNA gyrase, contributing to their antibiotic activity (Zheng, Meng, Wang, & Wang, 2021).
Antibacterial Agents
- Stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl) derivatives with varied substituents have been prepared, demonstrating the impact of chirality on antibacterial potency and efficacy (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).
Photolysis and Pyrolysis of Triazinones
- N-Aminonaphth[2,3-b]azet-2(1H)-one was isolated from the photolysis of 3-aminonaphtho[2,3-d]-v-triazin-4(3H)-one in acetonitrile. This highlights the potential for creating new compounds through photolysis and pyrolysis methods (Bashir & Gilchrist, 1973).
Anti-Tubercular Agents
- Azetidinone derivatives comprising 1, 2, 4-triazole have been designed for anti-tubercular activity, showing promise against Mycobacterium tuberculosis H37RV strain (Thomas, George, & Harindran, 2014).
Electrochemical Analysis
- Studies on 3-amino- and 3-alkyl-substituted 1-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yls have provided insights into their spectroscopic and electrochemical properties, enhancing understanding of their potential applications (Pomikło, Bodzioch, & Kaszyński, 2023).
Anticancer Activity
- Novel electro-deficient tricyclic compounds like benzo[e][1,2,4]triazino[2,3-c][1,2,3]triazin-2-ones have been synthesized, showing promising anticancer activity, especially against breast cancer MDA-MB-468 cell line (Voskoboynik, Kovalenko, & Shishkina, 2016).
Building Blocks for Drug Synthesis
- 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been used as building blocks for synthesizing various compounds with potential pharmaceutical applications (Dao Thi, Le Nhat Thuy, Catak, Van Speybroeck, Nguyen, & D’hooghe, 2018).
Schiff Bases and Antimicrobial Activity
- Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one have been synthesized, displaying notable antibacterial and antifungal activities (Patel & Patel, 2011).
Anti-Inflammatory and Antihypertensive Activities
- Amidoderivatives of 3-methyl-3,4-dihydro-benzo-1,2,4-triazin-3-yl-acetic acids have exhibited a range of pharmacological activities including anti-inflammatory, diuretic, and antihypertensive effects (Boido, Novelli, Savelli, Sparatore, Russo, Filippelli, Susanna, & Marmo, 1989).
Mechanism of Action
properties
IUPAC Name |
3-(azetidin-3-yl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10-8-3-1-2-4-9(8)12-13-14(10)7-5-11-6-7/h1-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYIHJMYGVZCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)
amine](/img/structure/B1488630.png)


![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1488638.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)



